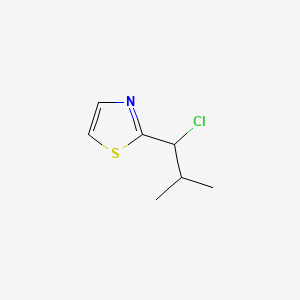![molecular formula C16H16ClN3O4S2 B13464858 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride](/img/structure/B13464858.png)
2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration of Benzene: Benzene undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is reduced using tin and hydrochloric acid to produce aniline.
Acetylation: Aniline is acetylated to form acetanilide.
Chlorosulfonation: Acetanilide reacts with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride.
Coupling with Thiazole Derivative: The sulfonyl chloride is then coupled with a thiazole derivative containing a pyridine ring under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide: (Sulfamethazine)
4-Amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide: (Sulfadiazine)
4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: (Imatinib Imp F)
Uniqueness
2,5-Dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride is unique due to its combination of methoxy, pyridine, thiazole, and sulfonamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C16H16ClN3O4S2 |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
2,5-dimethoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C16H15N3O4S2.ClH/c1-22-12-5-6-14(23-2)15(8-12)25(20,21)19-16-18-13(10-24-16)11-4-3-7-17-9-11;/h3-10H,1-2H3,(H,18,19);1H |
InChI-Schlüssel |
NWZPQKJFXJNHNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC(=CS2)C3=CN=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


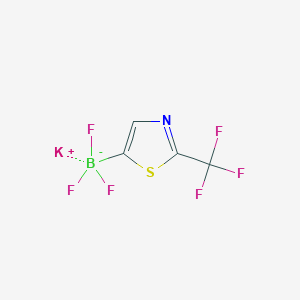
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
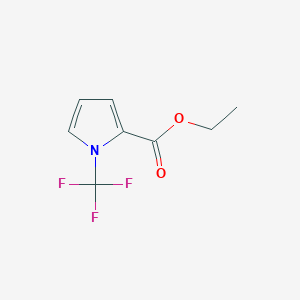
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
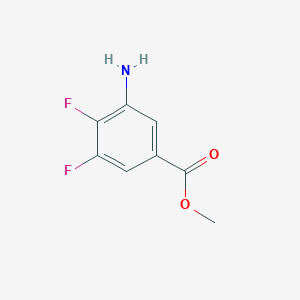

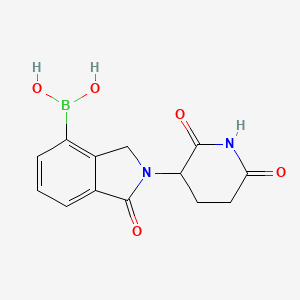
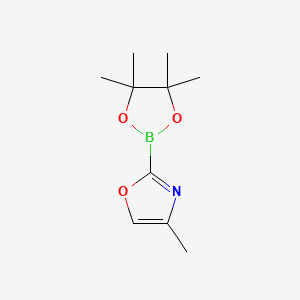
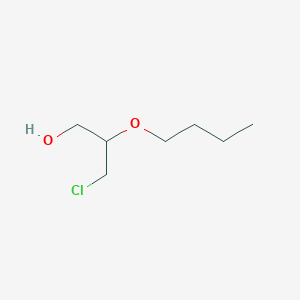
![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
![N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13464845.png)
![N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-3-(pyridin-4-yl)propanamide dihydrochloride](/img/structure/B13464856.png)
![Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B13464866.png)
